molecular formula C10H12O3 B1581985 4-Propoxybenzoic acid CAS No. 5438-19-7

4-Propoxybenzoic acid

Cat. No. B1581985
CAS RN: 5438-19-7
M. Wt: 180.2 g/mol
InChI Key: GDFUWFOCYZZGQU-UHFFFAOYSA-N
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Description

4-Propoxybenzoic acid is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2005 . The IUPAC name for this compound is 4-n-Propoxybenzoic acid .


Molecular Structure Analysis

The molecular structure of 4-Propoxybenzoic acid consists of a benzene ring substituted with a propoxy group at the para position and a carboxylic acid group .


Physical And Chemical Properties Analysis

4-Propoxybenzoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 304.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.6±3.0 kJ/mol and a flash point of 119.3±13.9 °C . The compound has a refractive index of 1.530 and a molar refractivity of 49.1±0.3 cm3 . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .

Scientific Research Applications

Biosynthesis and Bioengineering Applications

4-Hydroxybenzoic acid (4-HBA) is a closely related compound to 4-Propoxybenzoic acid, which has been identified as a versatile intermediate for value-added bioproducts. It finds applications in food, cosmetics, pharmacy, and as fungicides. Synthetic biology and metabolic engineering approaches have enabled the biosynthesis of 4-HBA for high-value bioproducts, including compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).

Nanotechnology and Sensing Applications

4-Aminobenzoic acid, another derivative of benzoic acid, has been utilized in the development of novel electrochemical immunosensors. For instance, it has been used in synthesizing hybrid nanocomposites for detecting aflatoxin B1, showcasing its potential in the field of nanotechnology and biosensing (Shi et al., 2020).

Surface Modification and Electrochemistry

The use of 4-aminobenzoic acid for covalent modification of surfaces, such as glassy carbon electrodes, has been reported. This modification has applications in the fabrication of monolayer and multilayer films, indicating potential uses in electrochemical devices and surface engineering (Liu et al., 2000).

Analytical Chemistry Applications

In analytical chemistry, derivatives of benzoic acid, like 4-hydroxybenzoic acid, have been used in methods for determining antioxidant capacity. This shows the relevance of these compounds in developing analytical techniques for biochemical analysis (Wang et al., 2009).

Liquid Crystal Research

4-Propoxybenzoic acid specifically has been studied for its solvatochromic fluorescence in liquid crystals. This research provides insights into the dipole moments of these compounds in different states, contributing to the understanding of liquid crystal technologies and materials science (Sıdır & Sıdır, 2015).

Pharmaceutical Impurity Analysis

In the pharmaceutical sector, compounds like 4-propoxybenzoic acid have been identified as impurities in drugs like proparacaine hydrochloride. Their identification and characterization are crucial for quality control and safety in pharmaceutical manufacturing (Yang et al., 2020).

Polymers and Materials Science

A study on polymethylsiloxane with 4-propoxybenzoic acid side groups has revealed applications in creating hydrogen-bonded nematic network structures. This indicates potential uses in advanced materials and polymer science (Xu et al., 2000).

Safety And Hazards

4-Propoxybenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the victim should be moved to fresh air . The compound should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFUWFOCYZZGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202750
Record name p-Propoxybenzoic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propoxybenzoic acid

CAS RN

5438-19-7
Record name 4-Propoxybenzoic acid
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Record name p-Propoxybenzoic acid
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Record name 4-Propoxybenzoic acid
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Record name p-Propoxybenzoic acid
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Synthesis routes and methods I

Procedure details

Methyl 4-hydroxybenzoate (15.4 g: 101.2 mmol) was dissolved in 150 ml of dimethylsulfoxide (DMSO), and an aqueous solution of potassium hydroxide (KOH/H2O: 7 g/15 ml) was added to the mixture. The resultant mixture was stirred until dissolving homogeneously. Next, 12.5 g (101.6 mmol) of n-propyl bromide was added thereto, and the reaction was carried out at a room temperature for 24 hours. The reaction mixture was poured into 1 L of an iced water and the resultant precipitate was collected by filtration. The obtained precipitate was dissolved in 300 ml of ethanol, and an aqueous solution of sodium hydroxide (NaOH/H2O: 5 g/100 ml) was added thereto. Thus obtained mixture was refluxed by heating for 1 hour, and water (the amount of the water: about 300 ml) was added thereto with removing ethanol (EtOH). After cooling to a room temperature, the transparent solution was acidified by adding a concentrated hydrochloric acid. The resultant white precipitate was filtered and recrystallized from toluene to give 17.5 g (97.2 mmol) of 4-n-propyloxybenzoic acid.
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Synthesis routes and methods II

Procedure details

The reaction of propyl bromide and ethyl 4-hydroxybenzoate in the presence of potassium carbonate was performed as described for Compound 24 to give 4-Propoxy-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.58 (s, COOH); 7.86 (d, J=8.8, 2 arom. H); 6.97 (d, J=8.8, 2 arom. H); 3.97 (t, CH3CH2CH2O); 1.72 (m, CH3CH2CH2O); 0.96 (t, CH3CH2CH2O). 13C-NMR (100 MHz, d6-DMSO): 166.99 (—C═O); 162.29; 131.33 (2 arom. C); 122.78; 114.18 (2 arom. C); 69.21; 21.90; 10.30.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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